molecular formula C19H20N2O2 B8417370 N-(1-(4-formylphenyl)piperidin-4-yl)benzamide

N-(1-(4-formylphenyl)piperidin-4-yl)benzamide

Cat. No. B8417370
M. Wt: 308.4 g/mol
InChI Key: FWNSNFKIJXFLPJ-UHFFFAOYSA-N
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Patent
US09238640B2

Procedure details

To a solution of N-(1-(4-(hydroxymethyl)phenyl)piperidin-4-yl)benzamide (1.1 g, 3.5 mmol) in CH2Cl2 (250 mL) was added TPAP (0.123 g, 0.35 mmol) and NMO (0.623 g, 5.3 mmol). After 1 hour, the mixture was filtered through Celite, concentrated, and purified by silica gel chromatography, eluting with 30% ethyl acetate/hexanes to 100% ethyl acetate, to afford N-(1-(4-formylphenyl)piperidin-4-yl)benzamide as a white solid (0.350 g, 32%).
Name
N-(1-(4-(hydroxymethyl)phenyl)piperidin-4-yl)benzamide
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.623 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.123 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][CH:12]([NH:15][C:16](=[O:23])[C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:11][CH2:10]2)=[CH:5][CH:4]=1.C[N+]1([O-])CCOCC1>C(Cl)Cl.CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O>[CH:2]([C:3]1[CH:4]=[CH:5][C:6]([N:9]2[CH2:10][CH2:11][CH:12]([NH:15][C:16](=[O:23])[C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:13][CH2:14]2)=[CH:7][CH:8]=1)=[O:1] |f:3.4|

Inputs

Step One
Name
N-(1-(4-(hydroxymethyl)phenyl)piperidin-4-yl)benzamide
Quantity
1.1 g
Type
reactant
Smiles
OCC1=CC=C(C=C1)N1CCC(CC1)NC(C1=CC=CC=C1)=O
Name
Quantity
0.623 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.123 g
Type
catalyst
Smiles
CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 30% ethyl acetate/hexanes to 100% ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)N1CCC(CC1)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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